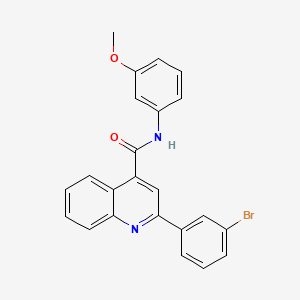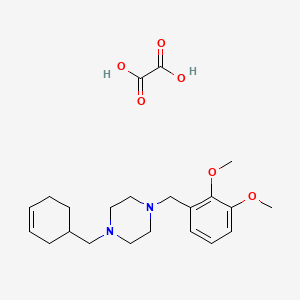
2-(3-bromophenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(3-bromophenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide, also known as BMQC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BMQC belongs to the class of quinolinecarboxamide derivatives and has been synthesized using different methods.
Applications De Recherche Scientifique
2-(3-bromophenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antiviral activity. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has demonstrated antiviral activity against the Zika virus and has potential for the development of antiviral drugs.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide is not fully understood, but studies suggest that it may act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which may contribute to the neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of HDACs and AChE, and reduce oxidative stress in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3-bromophenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide in lab experiments is its potential for use in cancer therapy and neuroprotection. This compound has demonstrated promising results in animal models, and further studies are needed to determine its efficacy in humans. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which needs to be further evaluated in preclinical studies.
Orientations Futures
For the study of 2-(3-bromophenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide include the development of this compound-based therapies and the evaluation of its potential for the treatment of viral infections.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O2/c1-28-18-9-5-8-17(13-18)25-23(27)20-14-22(15-6-4-7-16(24)12-15)26-21-11-3-2-10-19(20)21/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMOUHDICLBSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(allylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4685300.png)
![N-cyclohexyl-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B4685302.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4685309.png)

![2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4685324.png)
![N-[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4685332.png)
![4-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-methoxyphenyl)butanamide](/img/structure/B4685355.png)

![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-(1,5-dimethyl-1H-pyrazol-4-yl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4685382.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4685395.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4685397.png)
![4-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B4685404.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B4685408.png)
![dimethyl 5-{[(2-pyrimidinylthio)acetyl]amino}isophthalate](/img/structure/B4685417.png)